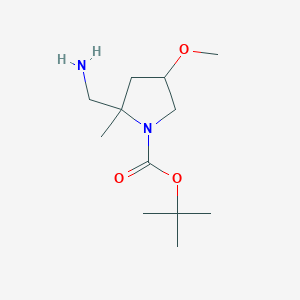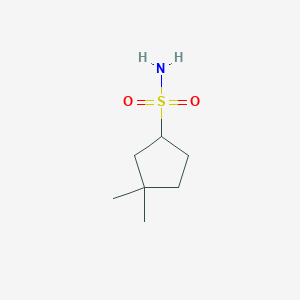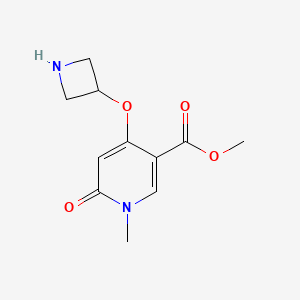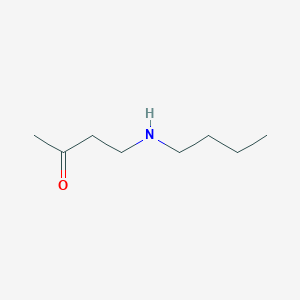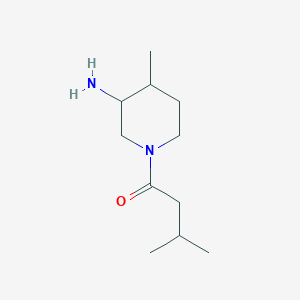![molecular formula C11H15NO3 B13223317 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)
6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one is a heterocyclic compound that features both a pyran and a pyrrolidine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one typically involves the construction of the pyran and pyrrolidine rings followed by their functionalization. One common method involves the reaction of a pyrrolidine derivative with a pyranone precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the molecule, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyran ring can participate in π-π stacking interactions. These interactions allow the compound to modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a five-membered lactam ring, known for its diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, exhibiting significant pharmacological properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.
Uniqueness
6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one stands out due to its dual ring structure, which provides a unique combination of reactivity and biological activity. This duality allows it to serve as a versatile scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-methyl-4-(pyrrolidin-2-ylmethoxy)pyran-2-one |
InChI |
InChI=1S/C11H15NO3/c1-8-5-10(6-11(13)15-8)14-7-9-3-2-4-12-9/h5-6,9,12H,2-4,7H2,1H3 |
InChI Key |
WJZGRNNCYZDUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13223239.png)
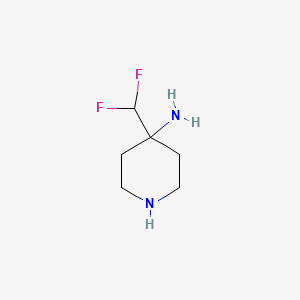
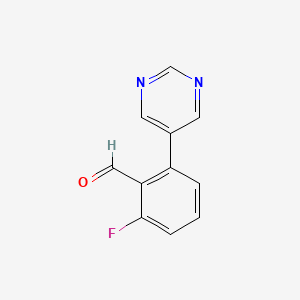
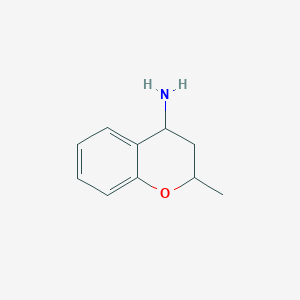
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13223267.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)
